molecular formula C12H14N2O3S B4915152 6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one

6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one

Cat. No.: B4915152
M. Wt: 266.32 g/mol
InChI Key: KGPRPRLZOPUBMT-UHFFFAOYSA-N
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Description

6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a nitro group at the 5-position and a 4-(methylsulfanyl)phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of 6-[4-(Methylsulfanyl)phenyl]-5-nitropiperidin-

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-18-9-4-2-8(3-5-9)12-10(14(16)17)6-7-11(15)13-12/h2-5,10,12H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPRPRLZOPUBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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